Tert-butyl 2-(pyridin-3-ylmethyl)piperazine-1-carboxylate
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Overview
Description
TERT-BUTYL2-(PYRIDIN-3-YLMETHYL)PIPERAZINE-1-CARBOXYLATE: is a chemical compound with the molecular formula C15H23N3O2 and a molecular weight of 277.36 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL2-(PYRIDIN-3-YLMETHYL)PIPERAZINE-1-CARBOXYLATE typically involves the reaction of piperazine with pyridine derivatives under controlled conditions. One common method includes the use of tert-butyl piperazine-1-carboxylate as a starting material, which undergoes Buchwald-Hartwig amination with pyridine derivatives . The reaction is usually catalyzed by palladium complexes and requires a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: TERT-BUTYL2-(PYRIDIN-3-YLMETHYL)PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides , while substitution reactions can produce various N-alkylated or N-acylated derivatives .
Scientific Research Applications
TERT-BUTYL2-(PYRIDIN-3-YLMETHYL)PIPERAZINE-1-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of TERT-BUTYL2-(PYRIDIN-3-YLMETHYL)PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving hydrogen bonding and hydrophobic interactions with target proteins .
Comparison with Similar Compounds
- tert-Butyl 3-methyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness: TERT-BUTYL2-(PYRIDIN-3-YLMETHYL)PIPERAZINE-1-CARBOXYLATE is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct physicochemical properties and biological activities compared to other similar compounds .
Properties
IUPAC Name |
tert-butyl 2-(pyridin-3-ylmethyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-8-7-17-11-13(18)9-12-5-4-6-16-10-12/h4-6,10,13,17H,7-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJLXSNRNHRBTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1CC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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